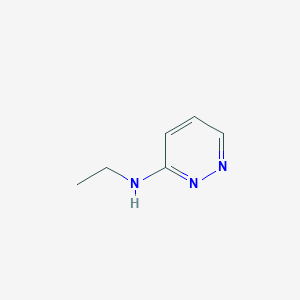
(E)-(4-(2-(4-nitrophenoxy)ethoxy)phenyl)(p-tolyl)methanone O-methyl oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-(4-(2-(4-nitrophenoxy)ethoxy)phenyl)(p-tolyl)methanone O-methyl oxime is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings, ether linkages, and an oxime functional group, making it a subject of interest in organic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(4-(2-(4-nitrophenoxy)ethoxy)phenyl)(p-tolyl)methanone O-methyl oxime typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:
Preparation of 4-nitrophenol: This can be synthesized by nitration of phenol using concentrated nitric acid and sulfuric acid.
Formation of 4-nitrophenoxyethanol: Reacting 4-nitrophenol with ethylene oxide under basic conditions.
Synthesis of (4-nitrophenoxy)ethoxybenzene: This involves the etherification of 4-nitrophenoxyethanol with bromobenzene in the presence of a base like potassium carbonate.
Formation of (E)-(4-(2-(4-nitrophenoxy)ethoxy)phenyl)(p-tolyl)methanone: This step involves the Friedel-Crafts acylation of (4-nitrophenoxy)ethoxybenzene with p-tolyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Oximation: The final step is the reaction of the ketone with hydroxylamine hydrochloride in the presence of a base to form the oxime.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(E)-(4-(2-(4-nitrophenoxy)ethoxy)phenyl)(p-tolyl)methanone O-methyl oxime can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Oxidation: The oxime group can be oxidized to a nitrile using oxidizing agents such as sodium hypochlorite.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
Oxidation: Sodium hypochlorite or other strong oxidizing agents.
Substitution: Halogens (e.g., chlorine, bromine) with a Lewis acid catalyst for halogenation; concentrated nitric acid for nitration.
Major Products Formed
Reduction: Formation of the corresponding amine.
Oxidation: Formation of the nitrile derivative.
Substitution: Formation of halogenated or nitrated derivatives of the aromatic rings.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of (E)-(4-(2-(4-nitrophenoxy)ethoxy)phenyl)(p-tolyl)methanone O-methyl oxime depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their function. The aromatic rings and ether linkages may also contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
(E)-(4-(2-(4-nitrophenoxy)ethoxy)phenyl)(p-tolyl)methanone: Lacks the oxime group, making it less reactive in certain biochemical assays.
(E)-(4-(2-(4-aminophenoxy)ethoxy)phenyl)(p-tolyl)methanone:
(E)-(4-(2-(4-nitrophenoxy)ethoxy)phenyl)(p-tolyl)methanone O-ethyl oxime: Similar structure but with an ethyl group instead of a methyl group on the oxime, affecting its steric properties and reactivity.
Uniqueness
(E)-(4-(2-(4-nitrophenoxy)ethoxy)phenyl)(p-tolyl)methanone O-methyl oxime is unique due to its combination of functional groups, which provide a balance of reactivity and stability. The presence of both nitro and oxime groups allows for diverse chemical modifications and applications in various fields.
特性
IUPAC Name |
(E)-N-methoxy-1-(4-methylphenyl)-1-[4-[2-(4-nitrophenoxy)ethoxy]phenyl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-17-3-5-18(6-4-17)23(24-28-2)19-7-11-21(12-8-19)29-15-16-30-22-13-9-20(10-14-22)25(26)27/h3-14H,15-16H2,1-2H3/b24-23+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCVVHVIHCCMQJ-WCWDXBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC)C2=CC=C(C=C2)OCCOC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N\OC)/C2=CC=C(C=C2)OCCOC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5,6-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2491802.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B2491804.png)


![methyl 2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491809.png)


![1-[1-(4-fluorophenyl)cyclopropanecarbonyl]-3-(1-methyl-1H-pyrazol-4-yl)piperidine](/img/structure/B2491812.png)
![2-(benzylsulfanyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2491813.png)
![7-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2491815.png)

![3-(2-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2491818.png)

![[4-[(E)-2-cyano-3-oxo-3-(2-phenoxyanilino)prop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2491824.png)
